molecular formula C16H12F3N5O2S B11521502 N'-(cyclopropylcarbonyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide

N'-(cyclopropylcarbonyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide

Cat. No.: B11521502
M. Wt: 395.4 g/mol
InChI Key: YLXHEADCDHOWKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-CYCLOPROPANECARBONYL-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE is a complex organic compound featuring a unique structure that combines a cyclopropane carbonyl group, a thiophene ring, and a trifluoromethyl group attached to a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

The synthesis of N’-CYCLOPROPANECARBONYL-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE typically involves multiple steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the condensation of appropriate hydrazine derivatives with pyrimidine precursors under controlled conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, often using thiophene-2-carbonyl chloride as a reagent.

    Addition of the Trifluoromethyl Group: This step usually involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Cyclopropanecarbonyl Group Attachment:

Chemical Reactions Analysis

N’-CYCLOPROPANECARBONYL-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE undergoes various chemical reactions:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Acylation: The compound can undergo acylation reactions to introduce additional acyl groups.

Scientific Research Applications

N’-CYCLOPROPANECARBONYL-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Research: It is used in studies to understand its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N’-CYCLOPROPANECARBONYL-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway or the PI3K/Akt pathway, leading to its observed biological effects.

Comparison with Similar Compounds

N’-CYCLOPROPANECARBONYL-5-(THIOPHEN-2-YL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE can be compared with similar compounds:

Properties

Molecular Formula

C16H12F3N5O2S

Molecular Weight

395.4 g/mol

IUPAC Name

N'-(cyclopropanecarbonyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide

InChI

InChI=1S/C16H12F3N5O2S/c17-16(18,19)12-6-9(11-2-1-5-27-11)20-13-7-10(23-24(12)13)15(26)22-21-14(25)8-3-4-8/h1-2,5-8H,3-4H2,(H,21,25)(H,22,26)

InChI Key

YLXHEADCDHOWKX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NNC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CS4)C(F)(F)F

Origin of Product

United States

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